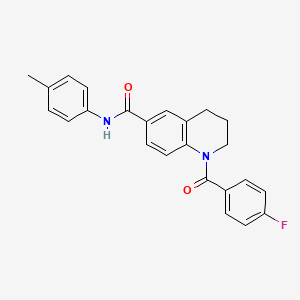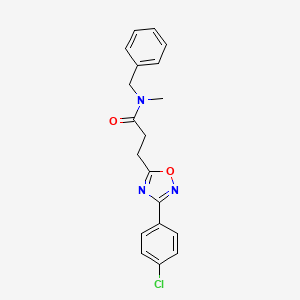
2-(N-benzylmethylsulfonamido)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N-benzylmethylsulfonamido)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide, also known as BMS-345541, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is a selective inhibitor of the IκB kinase (IKK) complex, which plays a crucial role in the regulation of the nuclear factor-κB (NF-κB) signaling pathway. The NF-κB pathway is involved in various cellular processes, including inflammation, immune response, and cell survival, and dysregulation of this pathway has been implicated in the pathogenesis of several diseases, including cancer, autoimmune disorders, and chronic inflammatory conditions.
Mécanisme D'action
2-(N-benzylmethylsulfonamido)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide exerts its pharmacological effects by selectively inhibiting the IKK complex, which is an upstream regulator of the NF-κB signaling pathway. The NF-κB pathway plays a crucial role in the regulation of various cellular processes, including inflammation and immune response. Dysregulation of this pathway has been implicated in the pathogenesis of several diseases, including cancer, autoimmune disorders, and chronic inflammatory conditions. By inhibiting the IKK complex, this compound prevents the activation of NF-κB, leading to a reduction in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects in various disease models. The compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce the production of pro-inflammatory cytokines. In animal models of inflammatory bowel disease and rheumatoid arthritis, this compound has been shown to reduce inflammation and improve disease symptoms. The compound has also been shown to improve survival in animal models of sepsis.
Avantages Et Limitations Des Expériences En Laboratoire
2-(N-benzylmethylsulfonamido)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide has several advantages as a research tool for studying the NF-κB pathway and its role in various disease conditions. The compound is a selective inhibitor of the IKK complex, which allows for the specific modulation of the NF-κB pathway without affecting other signaling pathways. This specificity makes this compound a valuable tool for understanding the role of the NF-κB pathway in disease pathogenesis. However, this compound also has some limitations as a research tool. The compound has a short half-life in vivo, which can limit its efficacy in animal models. In addition, the compound has poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 2-(N-benzylmethylsulfonamido)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide and its potential therapeutic applications. One area of research is the development of more potent and selective inhibitors of the IKK complex, which could improve the efficacy of this class of compounds in vivo. Another area of research is the identification of biomarkers that can predict the response to IKK inhibitors in different disease conditions. Additionally, further studies are needed to understand the long-term safety and efficacy of IKK inhibitors in humans, as well as their potential for combination therapy with other drugs. Finally, the potential application of IKK inhibitors in other disease conditions, such as neurodegenerative diseases and metabolic disorders, should be explored.
Méthodes De Synthèse
2-(N-benzylmethylsulfonamido)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The synthesis of this compound has been described in several publications, including a patent by Bristol-Myers Squibb, the company that originally developed this compound. The synthesis involves the reaction of 2-chloro-5-trifluoromethylbenzoic acid with N-benzyl-N-methylsulfonamide, followed by the reaction of the resulting intermediate with ethyl chloroacetate. The final product, this compound, is obtained after several purification steps.
Applications De Recherche Scientifique
2-(N-benzylmethylsulfonamido)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide has been extensively studied for its potential therapeutic applications in various disease conditions. The compound has been shown to exhibit anti-inflammatory, anti-tumor, and immunomodulatory effects, which make it a promising candidate for the treatment of several diseases. Some of the disease conditions that have been studied with this compound include cancer, inflammatory bowel disease, rheumatoid arthritis, and sepsis.
Propriétés
IUPAC Name |
2-[benzyl(methylsulfonyl)amino]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF3N2O3S/c1-27(25,26)23(10-12-5-3-2-4-6-12)11-16(24)22-15-9-13(17(19,20)21)7-8-14(15)18/h2-9H,10-11H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGZEHFVDDMRFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

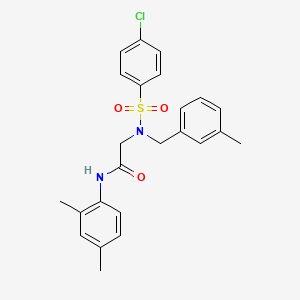
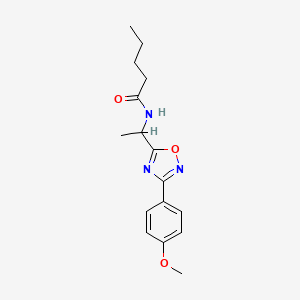

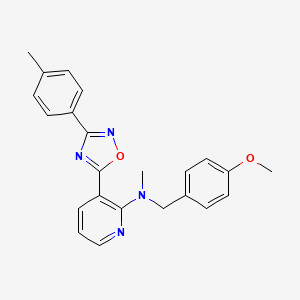
![(E)-N'-(4-methoxybenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7718562.png)


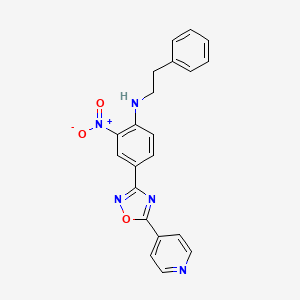
![3-(3-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718592.png)


